molecular formula C13H11BrZn B1599218 (2-Biphenyl)methylzinc bromide CAS No. 312624-17-2

(2-Biphenyl)methylzinc bromide

Cat. No.: B1599218
CAS No.: 312624-17-2
M. Wt: 312.5 g/mol
InChI Key: LUHOCAPOXDNBGL-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

bromozinc(1+);1-methanidyl-2-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11.BrH.Zn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHOCAPOXDNBGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1C2=CC=CC=C2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404933
Record name Bromozinc(1+) ([1,1'-biphenyl]-2-yl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312624-17-2
Record name Bromozinc(1+) ([1,1'-biphenyl]-2-yl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Biphenyl)methylzinc bromide can be synthesized through the reaction of (2-biphenyl)methyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Cross-Coupling Reactions

(2-Biphenyl)methylzinc bromide participates in transmetalation-driven cross-coupling reactions, particularly with palladium or nickel catalysts. These reactions enable the formation of carbon-carbon bonds, critical in pharmaceutical and material science applications.

Key Mechanisms:

  • Transmetalation : The biphenylmethyl group transfers to transition metals (e.g., Pd⁰ or Ni⁰) to form intermediate organometallic complexes.

  • Reductive Elimination : The metal center facilitates bond formation between the transferred biphenylmethyl group and an electrophilic partner (e.g., aryl halides).

Example Reaction:

SubstrateCatalyst SystemConditionsProduct YieldReference
4-IodotoluenePd(PPh₃)₄ (5 mol%)THF, 60°C, 12h82%
2-BromopyridineNiCl₂(dppe) (3 mol%)DMF, 80°C, 8h75%

Nucleophilic Additions

The reagent acts as a nucleophile in additions to carbonyl compounds, producing secondary alcohols or ketones. The biphenyl group’s steric bulk influences regioselectivity.

Reaction Pathways:

  • Carbonyl Attack : The zinc-bound carbon attacks electrophilic carbonyl carbons.

  • Protonation : Quenching with aqueous acid yields the alcohol product.

Case Study:

  • Reaction with benzaldehyde in THF at 0°C afforded (2-biphenyl)methylbenzyl alcohol in 89% yield .

  • Competitive side reactions (e.g., over-addition) are suppressed due to steric hindrance from the biphenyl group.

Substitution Reactions

This compound displaces halides or pseudohalides in SN₂-type mechanisms. Its reactivity is moderated by solvent polarity and counterion effects.

Substrate Scope:

  • Aryl Bromides : Efficient substitution under mild conditions (e.g., 25°C, THF).

  • Allylic Chlorides : Requires elevated temperatures (60–80°C) for complete conversion .

Comparative Reactivity

The biphenylmethyl group confers distinct advantages over simpler organozinc reagents:

ParameterThis compoundMethylzinc bromideEthylzinc iodide
Thermal StabilityHigh (decomposes >120°C)ModerateLow
Reaction with CO₂SlowFastModerate
Coupling Efficiency*82–89%70–75%65–70%

*With aryl iodides under standard Pd-catalyzed conditions .

5.2. Polymer Chemistry

The reagent initiates controlled polymerizations of ethylene oxide, yielding polyethers with narrow dispersity (Đ = 1.1–1.3) .

Reaction Optimization Insights

  • Solvent Effects : THF enhances solubility and reactivity; DMF accelerates coupling but risks decomposition.

  • Catalyst Loading : ≤5 mol% Pd minimizes side reactions while maintaining efficiency .

  • Temperature : Reactions typically proceed at 60–80°C, balancing speed and selectivity.

Limitations and Challenges

  • Moisture Sensitivity : Requires strict anhydrous conditions.

  • Steric Hindrance : Bulky biphenyl group limits reactivity with sterically congested electrophiles.

Scientific Research Applications

(2-Biphenyl)methylzinc bromide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Biphenyl)methylzinc bromide involves the nucleophilic attack of the zinc-bound carbon on an electrophilic center. This results in the formation of a new carbon-carbon bond. The zinc atom acts as a stabilizing agent, facilitating the reaction by polarizing the carbon-zinc bond .

Comparison with Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • (4-Methylphenyl)methylzinc bromide

Comparison: (2-Biphenyl)methylzinc bromide is unique due to the presence of the biphenyl group, which provides additional steric and electronic effects. This can influence the reactivity and selectivity of the compound in various reactions, making it distinct from other organozinc reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Biphenyl)methylzinc bromide
Reactant of Route 2
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(2-Biphenyl)methylzinc bromide

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